tert-Butyl 4-(((3-methoxyquinoxalin-2-yl)amino)methyl)piperidine-1-carboxylate
CAS No.: 1065485-11-1
Cat. No.: VC3254599
Molecular Formula: C20H28N4O3
Molecular Weight: 372.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1065485-11-1 |
|---|---|
| Molecular Formula | C20H28N4O3 |
| Molecular Weight | 372.5 g/mol |
| IUPAC Name | tert-butyl 4-[[(3-methoxyquinoxalin-2-yl)amino]methyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C20H28N4O3/c1-20(2,3)27-19(25)24-11-9-14(10-12-24)13-21-17-18(26-4)23-16-8-6-5-7-15(16)22-17/h5-8,14H,9-13H2,1-4H3,(H,21,22) |
| Standard InChI Key | MVPMJLQAYYEPDE-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CNC2=NC3=CC=CC=C3N=C2OC |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CNC2=NC3=CC=CC=C3N=C2OC |
Introduction
tert-Butyl 4-(((3-methoxyquinoxalin-2-yl)amino)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered attention in the field of chemical synthesis and pharmaceutical research. This compound is characterized by its unique structure, which combines a piperidine ring with a quinoxaline moiety, both of which are significant in medicinal chemistry due to their potential biological activities.
Synthesis and Preparation
The synthesis of tert-Butyl 4-(((3-methoxyquinoxalin-2-yl)amino)methyl)piperidine-1-carboxylate typically involves multi-step reactions that require careful selection of starting materials and conditions. While specific synthesis protocols for this compound are not widely detailed in the available literature, general methods for similar compounds often involve the use of piperidine derivatives and quinoxaline precursors.
Raw Materials and Suppliers
-
Raw Materials: The synthesis may involve piperidine derivatives and quinoxaline precursors.
-
Suppliers: Companies like Alchem Pharmtech, Inc., offer related compounds, which could serve as starting materials or intermediates in the synthesis process .
Biological Activity and Applications
While specific biological activities of tert-Butyl 4-(((3-methoxyquinoxalin-2-yl)amino)methyl)piperidine-1-carboxylate are not detailed in the literature, compounds with quinoxaline and piperidine moieties often exhibit potential in medicinal chemistry. These structures are explored for their roles in drug development, particularly in areas such as neurology and oncology.
Research Findings and Future Directions
Research on compounds like tert-Butyl 4-(((3-methoxyquinoxalin-2-yl)amino)methyl)piperidine-1-carboxylate is ongoing, with a focus on understanding their chemical properties and potential biological activities. Future studies may explore their efficacy in various therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume